4-Chlorooxazolo[4,5-c]pyridine
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Overview
Description
4-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H3ClN2O. It is characterized by a fused ring structure consisting of an oxazole ring and a pyridine ring, with a chlorine atom attached at the fourth position of the oxazole ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with phosphorus oxychloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo further cyclization to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolo[4,5-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized products .
Scientific Research Applications
4-Chlorooxazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features
Mechanism of Action
The mechanism of action of 4-Chlorooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Oxazolo[4,5-c]pyridine: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-Bromooxazolo[4,5-c]pyridine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
Oxazolo[5,4-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring, exhibiting distinct biological activities
Uniqueness: 4-Chlorooxazolo[4,5-c]pyridine is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with biological targets. This structural feature can enhance its potential as a therapeutic agent and its utility in organic synthesis .
Properties
IUPAC Name |
4-chloro-[1,3]oxazolo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUAOAUVAUIUSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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